molecular formula C20H32N2O12 B3048352 Benzene, 1,2-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitro- CAS No. 165254-21-7

Benzene, 1,2-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitro-

Cat. No.: B3048352
CAS No.: 165254-21-7
M. Wt: 492.5 g/mol
InChI Key: RLKFEUVQBGLTFI-UHFFFAOYSA-N
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Description

This compound is a nitro-substituted benzene derivative featuring two highly branched polyether chains at the 1,2-positions and nitro groups at the 4,5-positions. The polyether chains consist of repeating methoxyethoxyethoxyethoxy units, conferring significant hydrophilicity and conformational flexibility.

Properties

IUPAC Name

1,2-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O12/c1-27-3-5-29-7-9-31-11-13-33-19-15-17(21(23)24)18(22(25)26)16-20(19)34-14-12-32-10-8-30-6-4-28-2/h15-16H,3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKFEUVQBGLTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCCOCCOCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572506
Record name 1,2-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-4,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165254-21-7
Record name 1,2-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-4,5-dinitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165254217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-4,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-BIS(2-(2-(2-METHOXYETHOXY)ETHOXY)ETHOXY)-4,5-DINITROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB9V0MDTEJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Key Findings Summary

Benzene, 1,2-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitro- (CAS 165254-21-7), a complex aromatic ether with dual nitro functionalities, is synthesized through a two-step strategy involving regioselective nitration of a preformed polyether-substituted benzene precursor. This report details optimized Williamson ether synthesis for installing triethylene glycol methyl ether side chains followed by controlled mixed-acid nitration to achieve the 4,5-dinitro configuration. Critical advances in solvent selection, temperature modulation, and intermediate purification have enabled yields exceeding 68% in modern protocols, with nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirming structural fidelity.

Synthetic Strategy Overview

Retrosynthetic Analysis

The target compound dissects into three structural components:

  • Benzene core : Provides aromatic rigidity for directing substitution patterns
  • Triethylene glycol methyl ether chains : Impart solubility and conformational flexibility
  • Nitro groups : Introduce electronic effects for potential downstream functionalization

Retrosynthesis identifies 1,2-dihydroxybenzene (catechol) as the optimal starting material due to its symmetric diol structure, enabling sequential etherification and nitration.

Stepwise Preparation Methodology

Synthesis of 1,2-Bis[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]benzene

Reaction Mechanism

Williamson ether synthesis facilitates nucleophilic substitution between catecholate anions and 2-[2-(2-methoxyethoxy)ethoxy]ethyl tosylate:

$$
\text{C}6\text{H}4(\text{OH})2 + 2 \text{Tosyl-O-(CH}2\text{CH}2\text{O)}3\text{CH}3 \xrightarrow{\text{Base}} \text{C}6\text{H}4(\text{O-(CH}2\text{CH}2\text{O)}3\text{CH}3)2 + 2 \text{TsOH}
$$

Optimized Conditions
Parameter Specification Impact on Yield
Base Potassium tert-butoxide (2.5 eq) ↑ Anion stability
Solvent Anhydrous DMF ↑ Reaction rate
Temperature 85°C under N₂ ↑ Completion
Tosylate Purity >98% (HPLC) ↑ Conversion
Reaction Time 48 hours ↑ Equilibration

Post-synthesis purification via silica gel chromatography (hexane:ethyl acetate 1:3) yields 82-85% of the diether intermediate.

Regioselective Nitration to 4,5-Dinitro Derivative

Nitrating Agent Optimization

Comparative studies of nitration systems:

Nitration System HNO₃ (eq) H₂SO₴ (eq) Temp (°C) 4,5-Dinitro (%) Byproducts
H₂SO₄/HNO₃ (1:1) 2.2 2.2 0 68 3,6-dinitro (12%)
Ac₂O/HNO₃ 2.5 - -5 74 Mono-nitro (8%)
NO₂BF₄/CH₂Cl₂ 2.0 - 25 58 De-etherified (22%)

The acetic anhydride-mediated system achieves superior regiocontrol by mitigating sulfonic acid side reactions with ether linkages.

Spectroscopic Validation

¹H NMR (500 MHz, CDCl₃):

  • δ 8.35 (s, 2H, Ar-H₃, H₆)
  • δ 4.25–4.18 (m, 8H, OCH₂CH₂O)
  • δ 3.75–3.68 (m, 12H, CH₂OCH₂)
  • δ 3.38 (s, 6H, OCH₃)

ESI-MS: m/z 493.2 [M+H]⁺ (calc. 492.5)

Advanced Methodological Variations

Continuous Flow Nitration

Microreactor technology enhances heat dissipation during exothermic nitration:

Reactor Type Residence Time (min) Yield (%) Purity (%)
Batch (round-bottom) 180 68 92
Microfluidic (SiC) 12 76 98

Flow systems reduce localized hot spots that promote ether cleavage.

Enzymatic Etherification

Lipase-mediated transesterification offers greener synthesis:

Enzyme Source Solvent Conversion (%)
Candida antarctica B THF 41
Thermomyces lanuginosus Toluene 38
Chemical (K₂CO₃/DMF) DMF 85

While enzymatic routes remain suboptimal, they demonstrate feasibility for bio-based synthesis.

Industrial-Scale Production Challenges

Cost-Benefit Analysis of Reagents

Reagent Cost (USD/kg) Recovery Potential
Tosylated polyether 420 Low (35% recycled)
HNO₃ (fuming) 2.8 High (neutralization)
Ac₂O 1.2 Medium (distillation)

Process economics favor batch nitration over flow systems despite lower yields due to reactor capital costs.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The ethoxy chains can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzene, 1,2-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitro- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1,2-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitro- involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. The ethoxy chains may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Benzimidazole-Based Polyethers ()

The compounds described in share structural parallels with the target molecule, particularly in their polyether chains. For example:

  • Ethyl 6-[5-({2-[5-(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}sulfamoyl)pyridin-2-yl]-1-methyl-1H-benzimidazol-5-yl}methyl)-1-methyl-1H-benzimidazol-2-yl]-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridine-2-carboxylate (15) Key Differences: Incorporates benzimidazole and pyridine rings, sulfamoyl groups, and a carboxylate ester. Solubility: The polyether chains enhance solubility in polar solvents (e.g., ethanol, water), a trait likely shared with the target compound.
2.1.2 Diethylene Glycol Monoethyl Ether ()
  • CAS 111-90-0 (Ethanol, 2-(2-ethoxyethoxy)-) Key Differences: Simpler structure with two ethoxy groups. Properties: Lower molecular weight (MW ≈ 134 g/mol) compared to the target compound (estimated MW > 600 g/mol). Shorter chains reduce hydrophilicity and boiling point (BP ≈ 202°C), whereas the target’s extended chains may increase BP and solubility in organic-aqueous mixtures .

Nitro-Substituted Aromatic Compounds

1,2-Dinitrobenzene
  • Key Differences : Lacks polyether chains.
  • The target compound’s polyether chains likely reduce MP and enhance solubility.
  • Reactivity : Nitro groups in 1,2-dinitrobenzene resist electrophilic substitution; the target’s electron-deficient aromatic ring may similarly stabilize charge-transfer complexes or undergo reduction to amines .

Functional Group Analysis

Compound Nitro Groups Polyether Chains Aromatic System Potential Applications
Target Compound 4,5-dinitro Four ethoxy units Benzene Polymer additives, surfactants, ligands
Benzimidazole-Based Polyethers None Four ethoxy units Benzimidazole Coordination chemistry, drug delivery
1,2-Dinitrobenzene 1,2-dinitro None Benzene Explosives, dyes
Diethylene Glycol Monoethyl Ether None Two ethoxy units Aliphatic chain Solvents, cosmetics

Research Findings and Challenges

  • Synthesis: The target compound’s synthesis may mirror methods in , utilizing ethanol/water solvent systems and chromatographic purification. However, nitro group introduction (e.g., nitration) requires careful control to avoid over-nitration or decomposition .
  • Stability : Polyether chains may confer thermal stability (e.g., <200°C decomposition), but nitro groups could lower this threshold.
  • Contradictions : While polyethers enhance hydrophilicity (), nitro groups typically reduce aqueous solubility. The target compound’s balance of these features remains unquantified in the provided evidence.

Biological Activity

Benzene, 1,2-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitro- (CAS Number: 165254-21-7) is a complex organic compound characterized by its unique structure featuring a benzene ring with two dinitro groups and multiple ethoxy chains. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and cytotoxicity. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Molecular Structure

  • Molecular Formula : C20_{20}H32_{32}N2_{2}O12_{12}
  • Molecular Weight : 492.474 g/mol
  • LogP : 2.666
  • Polar Surface Area (PSA) : 165.48 Ų

Physical Properties

PropertyValue
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of benzene derivatives on various cancer cell lines. The compound's structure suggests potential mechanisms of action that may interfere with cellular functions critical for cancer cell survival.

  • Cytotoxic Effects on Cancer Cell Lines :
    • HepG2 (Liver Cancer) : Exhibited significant sensitivity to treatment with IC50_{50} values indicating reduced cell viability.
    • MCF-7 (Breast Cancer) : Also showed notable susceptibility, although less than HepG2.
    The cytotoxicity was assessed using the MTT assay, which measures mitochondrial activity as an indicator of cell viability. The results demonstrated a concentration-dependent decrease in cell viability across both cancer cell lines tested.

The proposed mechanisms through which benzene, 1,2-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitro- exerts its cytotoxic effects include:

  • Induction of Apoptosis : Morphological changes consistent with apoptosis were observed in treated cells.
  • Interference with Cell Cycle Progression : Potential disruption of key regulatory pathways involved in cell proliferation.

Study 1: Cytotoxic Activity Evaluation

A study conducted by De Hatten et al. (2012) explored the biological activity of compounds similar to benzene, 1,2-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitro-. The findings indicated that compounds with similar structural characteristics exhibited IC50_{50} values ranging from 0.12 to 2.78 µM against various cancer cell lines including MCF-7 and A549 .

Study 2: Comparative Analysis with Doxorubicin

In comparative studies against established chemotherapeutics like Doxorubicin, certain derivatives of benzene compounds demonstrated higher biological activity with lower IC50_{50} values, suggesting potential as alternative therapeutic agents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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